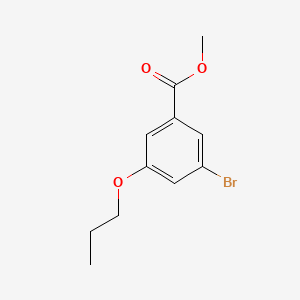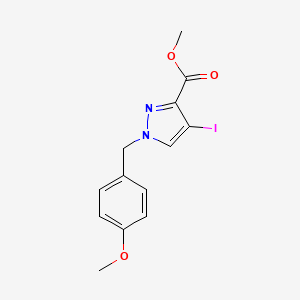
1-Bromopentadecane-1,1,2,2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopentadecane-1,1,2,2-d4 is a deuterated derivative of 1-bromopentadecane, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopentadecane-1,1,2,2-d4 can be synthesized through the bromination of pentadecane-1,1,2,2-d4. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide under controlled conditions to ensure selective bromination at the terminal carbon.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions with stringent control over reaction parameters to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromopentadecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. These reactions typically occur under mild to moderate conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Reduction: The compound can be reduced to pentadecane-1,1,2,2-d4 using reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include pentadecane-1,1,2,2-d4 derivatives with various functional groups such as alcohols, nitriles, or azides.
Reduction Reactions: The major product is pentadecane-1,1,2,2-d4.
Scientific Research Applications
1-Bromopentadecane-1,1,2,2-d4 is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: The compound is employed in studies involving lipid metabolism and membrane dynamics due to its long alkyl chain.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetic properties.
Industry: The compound finds applications in the production of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism by which 1-Bromopentadecane-1,1,2,2-d4 exerts its effects is primarily through its participation in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic labeling.
Comparison with Similar Compounds
1-Bromopentadecane: The non-deuterated version of the compound, used in similar applications but without the benefits of isotopic labeling.
1-Bromotetradecane: A shorter chain analog, used in studies requiring different chain lengths.
1-Bromohexadecane: A longer chain analog, offering variations in physical properties and applications.
Uniqueness: 1-Bromopentadecane-1,1,2,2-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where isotopic effects are significant.
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-QZPARXMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)
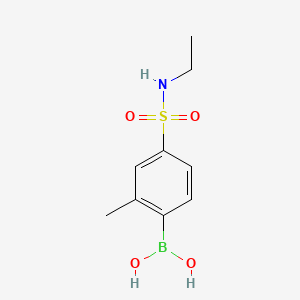
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
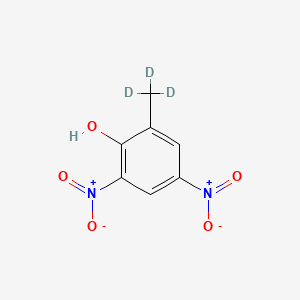
![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)
![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)
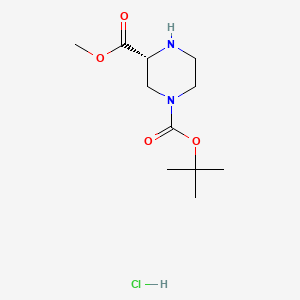
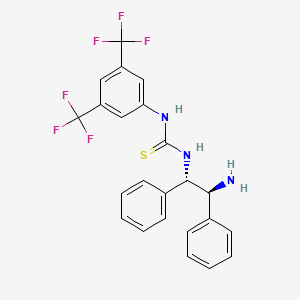
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)
